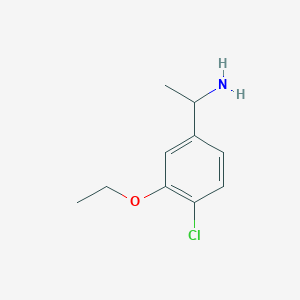
1-Bromo-2,5-dimethyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-dimethyl-3-fluorobenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 5 are substituted by a bromine atom, two methyl groups, and a fluorine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-3-fluorotoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,5-dimethyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and boronic acids or alkenes as coupling partners.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)2) with a phosphine ligand in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: 2,5-dimethyl-3-fluoroanisole.
Coupling: Various biaryl compounds depending on the coupling partner.
Reduction: 2,5-dimethyl-3-fluorobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-dimethyl-3-fluorobenzene is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of biologically active compounds.
Chemical Biology: Researchers use it to study the interactions of fluorinated aromatic compounds with biological systems.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,5-dimethyl-3-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the electron-withdrawing fluorine atom stabilizes the intermediate anion, facilitating the substitution process. In coupling reactions, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.
Comparación Con Compuestos Similares
- 1-Bromo-2,4-dimethyl-3-fluorobenzene
- 1-Bromo-2,5-dimethyl-4-fluorobenzene
- 1-Bromo-2,6-dimethyl-3-fluorobenzene
Comparison: 1-Bromo-2,5-dimethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the fluorine atom at the 3-position enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions compared to its isomers.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLHKLGNFLEBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B7964995.png)

![3-[(Piperidin-3-yl)methyl]benzonitrile](/img/structure/B7965002.png)


